

Chemical and physical properties of Pyridoxal hydrochloride

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Compound of Interest

Compound Name: *Pyridoxal hydrochloride*

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Pyridoxal Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **Pyridoxal hydrochloride**, a vital vitamer of Vitamin B6. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key analytical techniques are provided.

Chemical and Physical Properties

Pyridoxal hydrochloride is the hydrochloride salt of pyridoxal, one of the three natural forms of vitamin B6. It is a white to pale yellow crystalline powder.^[1] In the body, it is converted to its biologically active form, pyridoxal 5'-phosphate (PLP), which serves as an essential cofactor in a multitude of enzymatic reactions.^[2]

Table 1: General Properties of Pyridoxal Hydrochloride

Property	Value	Reference
Chemical Formula	$C_8H_9NO_3 \cdot HCl$	[3][4]
Molecular Weight	203.62 g/mol	[5]
CAS Number	65-22-5	[3]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	171 - 175 °C (with decomposition)	[4][6]
pH (5% in water)	2.40 - 3.00	[1]
Hygroscopicity	Hygroscopic	[4][7]

Table 2: Solubility of Pyridoxal Hydrochloride

Solvent	Solubility	Reference
Water	Freely soluble	[1][8]
Ethanol	Slightly soluble	[1][8]
Ether	Insoluble	[1]
DMSO	~1 mg/ml	[3]
Dimethylformamide	~1 mg/ml	[3]
PBS (pH 7.2)	~3 mg/ml	[3]

Table 3: Spectroscopic Data for Pyridoxal Hydrochloride

Technique	Wavelengths/Shifts	Reference
UV/Vis (λ_{max})	253, 291, 316 nm	[3]
Infrared (IR)	Conforms to standard	[6]
^1H NMR	See Experimental Protocols section	[9]
^{13}C NMR	See Experimental Protocols section	[5]

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of **Pyridoxal hydrochloride** can be determined using a standard capillary melting point apparatus.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small amount of the finely powdered **Pyridoxal hydrochloride** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. The melting point is typically accompanied by decomposition.[6][10]

Determination of Solubility

Methodology: The solubility of **Pyridoxal hydrochloride** in various solvents can be determined by the equilibrium solubility method.

- Apparatus: Analytical balance, volumetric flasks, constant temperature shaker/bath, filtration device (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
 - An excess amount of **Pyridoxal hydrochloride** is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated in a constant temperature shaker or bath until equilibrium is reached (typically 24-48 hours).
 - The saturated solution is then filtered to remove any undissolved solid.
 - An aliquot of the clear filtrate is withdrawn, diluted appropriately, and the concentration of **Pyridoxal hydrochloride** is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[3]

UV-Vis Spectroscopy

Methodology: UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λ_{max}) of **Pyridoxal hydrochloride**.

- Apparatus: A calibrated UV-Vis spectrophotometer.
- Procedure:
 - A standard solution of **Pyridoxal hydrochloride** of known concentration is prepared in a suitable solvent (e.g., water or 0.1 M HCl).
 - The spectrophotometer is blanked using the same solvent.
 - The absorbance of the sample solution is measured over a wavelength range of approximately 200-400 nm.
 - The wavelengths at which maximum absorbance occurs are recorded. For **Pyridoxal hydrochloride**, characteristic absorbance maxima are observed at approximately 253, 291, and 316 nm.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: FTIR spectroscopy is used to identify the functional groups present in the **Pyridoxal hydrochloride** molecule by measuring the absorption of infrared radiation.

- Apparatus: A calibrated FTIR spectrometer.
- Procedure (KBr Pellet Method):
 - A small amount of **Pyridoxal hydrochloride** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - The KBr pellet is placed in the sample holder of the FTIR spectrometer.
 - The infrared spectrum is recorded over the range of approximately 4000-400 cm^{-1} . The resulting spectrum should conform to the reference spectrum for **Pyridoxal hydrochloride**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

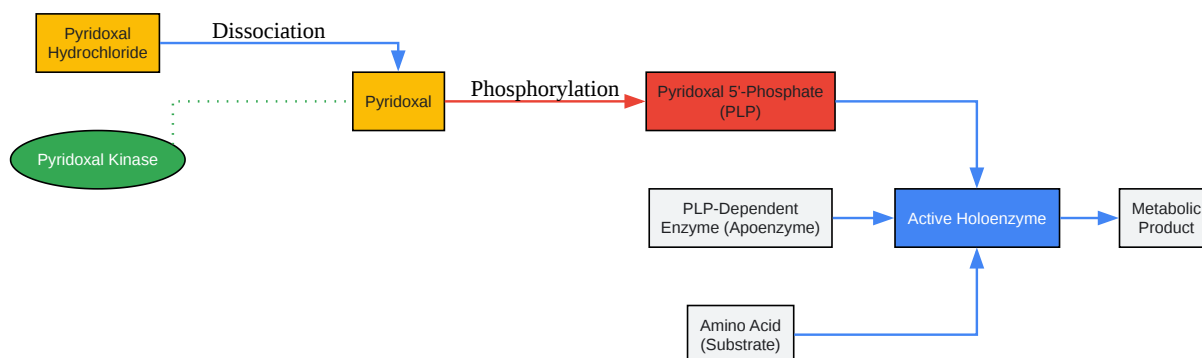
Methodology: ^1H NMR and ^{13}C NMR spectroscopy are powerful techniques for elucidating the molecular structure of **Pyridoxal hydrochloride**.

- Apparatus: A high-resolution NMR spectrometer.
- Procedure for ^1H NMR:
 - A sample of **Pyridoxal hydrochloride** is dissolved in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).
 - A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.
 - The sample is placed in an NMR tube and inserted into the spectrometer.

- The ^1H NMR spectrum is acquired. The chemical shifts (δ), splitting patterns, and integration values of the signals are analyzed to confirm the proton environment within the molecule.[9]
- Procedure for ^{13}C NMR:
 - A more concentrated solution of **Pyridoxal hydrochloride** in a suitable deuterated solvent is prepared.
 - The ^{13}C NMR spectrum is acquired. The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.[5]

Signaling Pathways and Experimental Workflows

Pyridoxal hydrochloride serves as a precursor to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for a vast number of enzymes, primarily involved in amino acid metabolism.

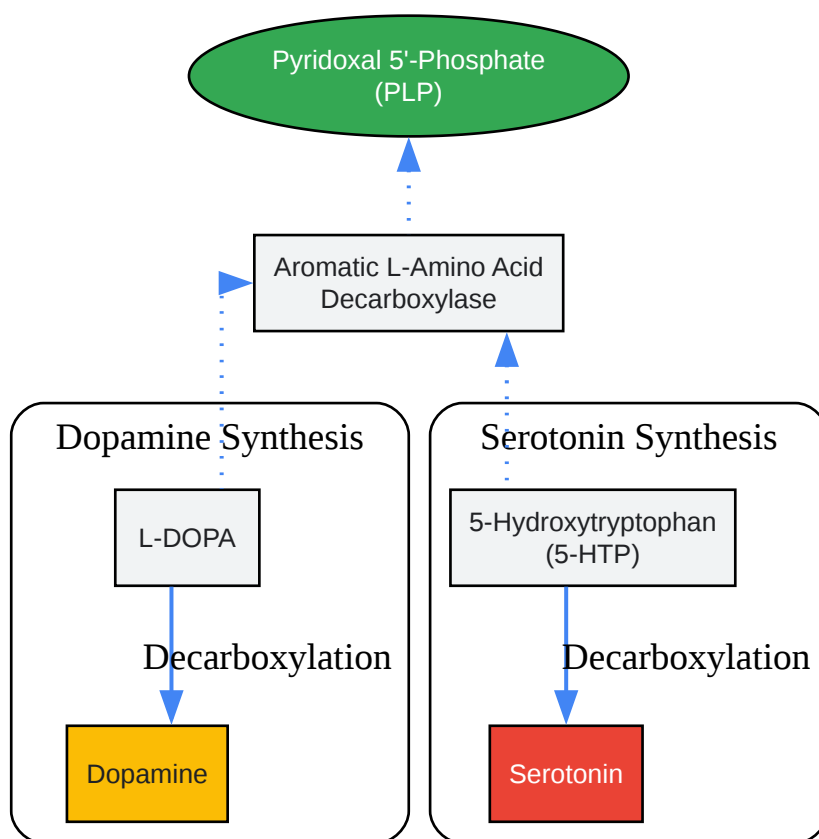


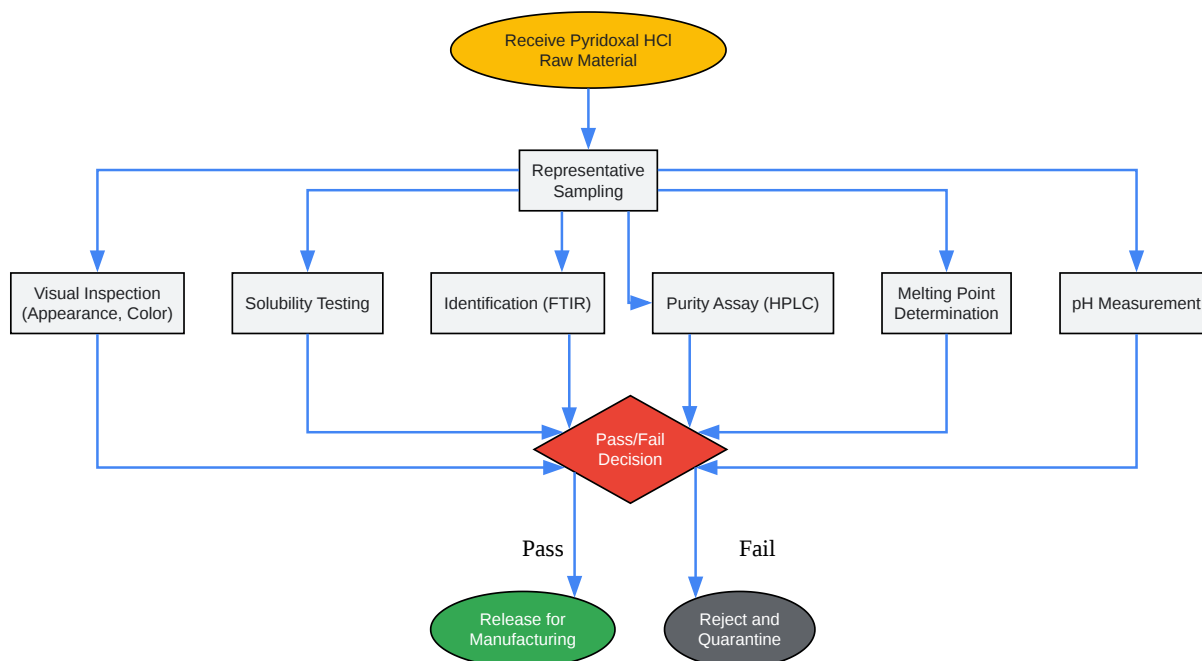
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Conversion of **Pyridoxal Hydrochloride** to active PLP coenzyme.

A key role of PLP is in the synthesis of neurotransmitters. For example, PLP is a cofactor for aromatic L-amino acid decarboxylase, an enzyme that catalyzes the final step in the synthesis

of dopamine and serotonin.





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